molecular formula C24H39N5O3 B3811166 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol

Cat. No.: B3811166
M. Wt: 445.6 g/mol
InChI Key: RHVQIJAWBFIYBB-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol is a complex organic compound with a variety of applications in scientific research. This compound features a piperazine ring, a methoxy group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O3/c1-5-28-10-12-29(13-11-28)18-22(30)19-32-23-7-6-20(14-24(23)31-4)16-26(2)9-8-21-15-25-27(3)17-21/h6-7,14-15,17,22,30H,5,8-13,16,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQIJAWBFIYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CN(C)CCC3=CN(N=C3)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with ethyl bromide under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a phenolic intermediate.

    Formation of the Pyrazole Moiety: This involves the cyclization of hydrazine derivatives with 1,3-diketones.

    Final Coupling: The final step involves coupling the piperazine, methoxy, and pyrazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 2-(4-Ethylpiperazin-1-yl)-1-(2-methoxy-5-methylphenyl)ethanamine

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol

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